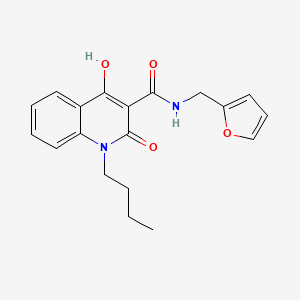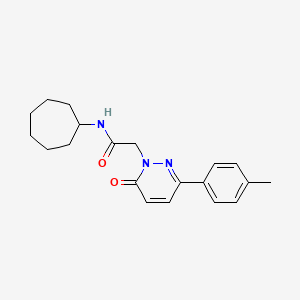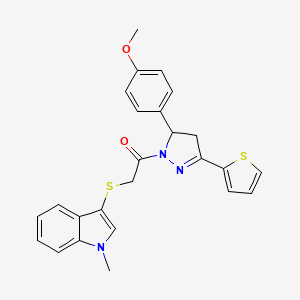![molecular formula C22H21ClN6O4 B11206796 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11206796.png)
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an amino group, a chlorophenyl group, an oxazole ring, and a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino-2-oxazoline derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorophenyl halide.
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction involving an azide and an alkyne.
Coupling of the Functional Groups: The final step involves coupling the various functional groups to form the desired compound.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency.
Análisis De Reacciones Químicas
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the oxazole or triazole rings, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar compounds to 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide include:
5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound shares a similar structure but has a pyrazole ring instead of an oxazole ring.
2-amino-1,3,4-oxadiazole derivatives: These compounds have an oxadiazole ring and exhibit similar biological activities.
Thiazole derivatives: These compounds have a thiazole ring and are known for their diverse biological activities.
Propiedades
Fórmula molecular |
C22H21ClN6O4 |
|---|---|
Peso molecular |
468.9 g/mol |
Nombre IUPAC |
5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3,4-dimethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)13-5-4-6-14(23)9-13)11-29-20(24)19(27-28-29)21(30)25-15-7-8-17(31-2)18(10-15)32-3/h4-10H,11,24H2,1-3H3,(H,25,30) |
Clave InChI |
JYIYSNHSXVJIRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carbonyl]piperazine-1-carboxylate](/img/structure/B11206715.png)
![7-(3-chlorophenyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11206716.png)

![9'-Chloro-2'-(4-ethoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11206724.png)
![N-cyclohexyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206730.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B11206737.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11206744.png)

![N-(2,4-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206752.png)
![5-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11206767.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B11206775.png)
![5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B11206779.png)

![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-[(3-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11206793.png)
